Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl-
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Overview
Description
Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- is a complex organic compound with a unique structure that includes a benzenesulfonamide core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- typically involves the reaction of benzenesulfonamide with 2,2-dimethoxyethylamine and phenylmethylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the production cost and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)-
- Benzenesulfonamide, 4-methyl-N-((2,2-dimethoxyethyl)amino)-
Uniqueness
Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
71795-27-2 |
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Molecular Formula |
C19H25N3O4S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-benzyl-1-(2,2-dimethoxyethyl)-3-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C19H25N3O4S/c1-15-9-11-17(12-10-15)27(23,24)22-19(21-14-18(25-2)26-3)20-13-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H2,20,21,22) |
InChI Key |
CARQZCQGUHIDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC(OC)OC |
Origin of Product |
United States |
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